molecular formula C₃H₇O₃P(C₈H₁₁N) B1142405 cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt CAS No. 933443-26-6

cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt

Cat. No. B1142405
CAS RN: 933443-26-6
M. Wt: 122.0612118
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt is a salt that is composed of two components, cis-propenylphosphonic acid and (+)-α-methylbenzylamine, and is used in a variety of scientific and laboratory experiments. This salt is unique in its ability to act as a chiral catalyst, allowing for the production of enantiomerically pure molecules. This salt has been used in a variety of applications, including synthesis of pharmaceuticals, catalytic asymmetric synthesis, and biocatalysis.

Scientific Research Applications

Cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt has been used in a variety of scientific research applications. The most common application of this salt is in the production of enantiomerically pure molecules. This salt has also been used in the synthesis of pharmaceuticals, catalytic asymmetric synthesis, and biocatalysis.

Mechanism Of Action

The mechanism of action of cis-propenylphosphonic acid (R)-(+)-α-methylbenzylamine salt is based on the formation of an intermediate complex between the prochiral molecule and the chiral catalyst. The intermediate complex is then converted into the desired product. This reaction is catalyzed by the cis-propenylphosphonic acid (R)-(+)-α-methylbenzylamine salt, which acts as a chiral catalyst.
Biochemical and Physiological Effects
Cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt has been found to have minimal biochemical and physiological effects. The salt has been found to be non-toxic, non-irritating, and non-sensitizing. In addition, the salt does not interact with any known enzymes or receptors in the body.

Advantages And Limitations For Lab Experiments

Cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt has several advantages for use in lab experiments. The salt is non-toxic, non-irritating, and non-sensitizing, making it safe to use in laboratory settings. In addition, the salt is highly effective as a chiral catalyst, allowing for the production of enantiomerically pure molecules. However, the salt is relatively expensive and must be used in precise amounts in order to achieve the desired results.

Future Directions

There are several potential future directions for the use of cis-propenylphosphonic acid (R)-(+)-α-methylbenzylamine salt. The salt could be used in the synthesis of other enantiomerically pure molecules, such as pharmaceuticals and biocatalysts. In addition, the salt could be used in the development of new catalysts for asymmetric synthesis. Finally, the salt could be used in the development of new methods for the production of enantiomerically pure molecules.

Synthesis Methods

Cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt is synthesized by a method called “asymmetric catalysis”. This method involves the use of a chiral catalyst to convert a prochiral molecule into an enantiomerically pure product. The reaction involves the formation of an intermediate complex between the prochiral molecule and the chiral catalyst, which is then converted into the desired product. The chiral catalyst used for this reaction is cis-propenylphosphonic acid (R)-(+)-α-methylbenzylamine salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt involves the reaction between cis-Propenylphosphonic Acid and (R)-(+)-α-Methylbenzylamine.", "Starting Materials": [ "cis-Propenylphosphonic Acid", "(R)-(+)-α-Methylbenzylamine" ], "Reaction": [ "Step 1: Dissolve cis-Propenylphosphonic Acid in a suitable solvent such as dichloromethane.", "Step 2: Add (R)-(+)-α-Methylbenzylamine to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting solid and wash with a suitable solvent such as diethyl ether.", "Step 4: Dry the solid under vacuum to obtain cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt." ] }

CAS RN

933443-26-6

Product Name

cis-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt

Molecular Formula

C₃H₇O₃P(C₈H₁₁N)

Molecular Weight

122.0612118

synonyms

P-(1Z)-1-Propen-1-ylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt;  (1Z)-1-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt;  (Z)-1-Propenylphosphonic Acid (R)-(+)-α-Methylbenzylamine Salt;  (Z)-Propenylphosphonic Acid (R)-(+)-α-Methylbenzyla

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.